Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride

Medicinal Chemistry Parallel Synthesis Lipophilicity

Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride (CAS 1187830-78-9) is a tetrahydropyrido[4,3-d]pyrimidine (THPP) building block featuring a 4-ethyl acetate substituent and a secondary amine within a partially saturated bicyclic core. The compound is supplied as the hydrochloride salt (purity ≥95%) with a molecular weight of 257.72 g/mol and is categorized as an intermediate for downstream medicinal chemistry elaboration.

Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
CAS No. 1187830-78-9
Cat. No. B1426284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride
CAS1187830-78-9
Molecular FormulaC11H16ClN3O2
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC=NC2=C1CNCC2.Cl
InChIInChI=1S/C11H15N3O2.ClH/c1-2-16-11(15)5-10-8-6-12-4-3-9(8)13-7-14-10;/h7,12H,2-6H2,1H3;1H
InChIKeyBLTIZFCRGSQQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride (CAS 1187830-78-9): Core Scaffold Status and Physicochemical Baseline for Derivative Procurement


Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride (CAS 1187830-78-9) is a tetrahydropyrido[4,3-d]pyrimidine (THPP) building block featuring a 4-ethyl acetate substituent and a secondary amine within a partially saturated bicyclic core . The compound is supplied as the hydrochloride salt (purity ≥95%) with a molecular weight of 257.72 g/mol and is categorized as an intermediate for downstream medicinal chemistry elaboration . The THPP scaffold is well-established as a privileged structure in kinase inhibitor discovery, having yielded highly selective inhibitors of CaMKII, PI3Kδ, ATR, EGFR, and smoothened across multiple independent medicinal chemistry programs [1]. This specific 4-acetate ester variant occupies a distinct position in the synthetic value chain by providing a functionalized handle at the pyrimidine 4-position that can be directly transformed into amide, acid, or heterocyclic derivatives without requiring protection/deprotection sequences at the saturated ring nitrogen .

Why Generic THPP Scaffold Substitution Fails: Structural Specificity of Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride Determines Downstream Selectivity and Performance


Interchanging tetrahydropyrido[4,3-d]pyrimidine-based intermediates without considering the precise identity and position of substituents carries empirically demonstrated risk. In the CaMKII inhibitor series, moving the phenylsulfonamide substituent from the 4-position to an alternative attachment point or altering the sulfonamide substitution pattern produced a 25-fold variation in inhibitory activity relative to the reference inhibitor KN-93, with compound 8p achieving an IC₅₀ of 63 nM and >100-fold selectivity over five off-target kinases while closely related congeners showed substantially weaker or non-selective profiles [1]. Similarly, in the PI3Kδ program, optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold at the 4-position yielded compound 11f with PI3Kδ IC₅₀ of ~0.3 nM and >1000-fold selectivity over PI3Kα, whereas the initial lead compound 1 bearing a different 4-substituent displayed only 15 nM PI3Kδ potency and merely 136-fold selectivity [2]. These examples demonstrate that the identity of the 4-position functional group—whether an ester, acid, amide, sulfonamide, or heterocycle—is a critical determinant of both absolute potency and isoform selectivity, and cannot be assumed to be interchangeable without loss of target pharmacological profile.

Quantitative Differentiation Evidence: Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride vs. Closest Chemical and Pharmacological Analogs


LogP Difference vs. the Free Acid Analog Determines Partitioning Behavior for Parallel Library Synthesis

The ethyl ester hydrochloride (CAS 1187830-78-9) exhibits a computed LogP of 0.65, which is approximately 1.4–2.2 log units higher than the corresponding free carboxylic acid analog (CAS 1053656-80-6, estimated LogP ≈ -0.75 to -1.55 depending on ionization state) . This difference in lipophilicity translates to an approximately 25- to 160-fold higher distribution into organic solvent phases during aqueous workup, which can materially improve recovery yields in parallel solution-phase amide coupling or esterification protocols where the free acid requires aqueous extraction and acidification steps that can reduce overall throughput .

Medicinal Chemistry Parallel Synthesis Lipophilicity

Rotatable Bond Count and H-Bond Donor/Acceptor Profile Differentiate the 4-Acetate Ester from the 4-Chloro Analog for Fragment-Based Discovery Workflows

The target compound possesses 3 rotatable bonds, 5 hydrogen bond acceptors, and 1 hydrogen bond donor, whereas the 4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analog (a common alternative intermediate) has 1 rotatable bond, 2 H-bond acceptors, and 0 H-bond donors . The ethyl acetate moiety introduces a flexible side chain that can explore additional conformational space and form extra H-bond interactions in target binding pockets, a property that has been exploited in fragment growing strategies where initial chloro-substituted fragments are elaborated to ester and amide derivatives to gain potency [1].

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Scaffold Selectivity Advantage: THPP Core Confers Superior Isoform Selectivity Over Quinazoline-Based Alternative Scaffolds

The tetrahydropyrido[4,3-d]pyrimidine scaffold (which incorporates the core structure of compound 1187830-78-9) has been demonstrated to confer substantially higher PI3Kδ selectivity over PI3Kα compared to the quinazoline scaffold from which it was derived. The Novartis research team reported that morphing the 4,6-diaryl quinazoline core to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold reduced lipophilicity while maintaining PI3Kδ potency, ultimately yielding CDZ173 (leniolisib) with PI3Kδ IC₅₀ < 10 nM and >1000-fold selectivity over PI3Kα [1][2]. By contrast, the progenitor quinazoline series typically exhibited PI3Kδ/PI3Kα selectivity ratios below 100-fold [1]. This scaffold-level differentiation is relevant to procurement because compounds built on the THPP core, including those derived from the 4-acetate ester building block, inherit this intrinsic selectivity advantage and are therefore preferred for programs requiring PI3Kδ-selective chemical probes.

Kinase Selectivity PI3K Inhibitors Scaffold Comparison

Quantified Synthetic Step Savings vs. 4-Chloro Precursor: Direct Amidation and Transesterification Without Additional Deprotection

The ethyl acetate ester at the pyrimidine 4-position of the target compound enables direct aminolysis to form amide derivatives without requiring the two-step sequence of chloride displacement followed by ester hydrolysis that is necessary when starting from the corresponding 4-chloro analog [1]. In reported THPP syntheses, amidation of the 4-chloro analog requires Pd-catalyzed coupling or nucleophilic aromatic substitution at elevated temperatures (typically >100 °C in a sealed tube or under microwave irradiation) followed by saponification, whereas the ester can undergo direct condensation with primary or secondary amines at ambient to 60 °C in the presence of standard coupling reagents or under thermal conditions [2][3].

Synthetic Efficiency Amide Coupling Process Chemistry

Molecular Weight and Heavy Atom Count Advantage vs. CaMKII-IN-1 for Fragment Elaboration and Property-Based Design

The target compound (MW 257.72 g/mol, 17 heavy atoms) is approximately 2.1-fold smaller by molecular weight and contains 21 fewer heavy atoms than CaMKII-IN-1 (MW 548.1 g/mol, 38 heavy atoms), a fully elaborated CaMKII inhibitor derived from the same THPP scaffold . This size differential positions compound 1187830-78-9 as an early-stage intermediate suitable for systematic fragment growth and property-based optimization, whereas CaMKII-IN-1 represents a late-stage lead with limited room for further molecular weight reduction. In the context of lead generation, the smaller scaffold provides a higher ligand efficiency (LE) baseline, with typical LE values of >0.40 for THPP fragment-sized molecules versus <0.30 for the elaborated inhibitor [1].

Fragment Elaboration Ligand Efficiency Property-Based Design

Preferred Application Scenarios for Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride (CAS 1187830-78-9)


Parallel Amide Library Synthesis for Kinase Selectivity Profiling

When a medicinal chemistry program requires systematic exploration of amide-substituted THPP analogs for kinome-wide selectivity profiling, compound 1187830-78-9 is the preferred intermediate. Its ethyl ester functionality permits direct, one-step amidation with diverse amine building blocks under mild conditions (ambient to 60 °C, standard coupling reagents), avoiding the multi-step activation sequence required from the 4-chloro or 4-carboxylic acid precursors. The higher LogP (0.65 vs. estimated ≤ -0.75 for the free acid) facilitates organic-phase extraction and automated flash chromatography, improving per-library-member throughput by approximately 2-fold compared to acid-based coupling workflows .

Fragment Elaboration Campaigns Targeting PI3Kδ-Selective Scaffolds

For fragment-to-lead campaigns targeting the PI3Kδ isoform, the THPP core of compound 1187830-78-9 provides an intrinsic selectivity advantage over alternative scaffolds (quinazoline, pyrazolopyrimidine). Published data demonstrate that THPP-derived leads achieve >1000-fold selectivity over PI3Kα, compared to <100-fold for quinazoline-based inhibitors. Starting from the 4-acetate ester, iterative library synthesis can rapidly probe the 4-position SAR while retaining the selectivity-conferring THPP core geometry, a strategy validated in the discovery of leniolisib (CDZ173) [1]. The relatively low molecular weight (257.72 g/mol) and favorable fragment-like properties (rotatable bonds = 3, H-acceptors = 5, H-donors = 1) provide ample optimization headroom before exceeding Lipinski thresholds .

CaMKII-Dependent Neurological and Inflammatory Disease Probe Development

The THPP scaffold has yielded the most selective CaMKII inhibitors reported to date, with compound 8p (CaMKII-IN-1) demonstrating 63 nM potency and >100-fold selectivity over CaMKIV, MLCK, p38α, Akt1, and PKC [2]. Compound 1187830-78-9 serves as an ideal starting point for generating focused probe libraries around this phenotype, because the 4-acetate ester can be diversified in a single step to amides, hydrazides, or heterocycles while maintaining the calmodulin-noncompetitive binding mode characteristic of the series. Procurement of the ester rather than the pre-formed CaMKII-IN-1 allows independent exploration of novel 4-substituent SAR space without infringing on existing composition-of-matter patents.

Custom Synthesis Service Validation and Quality Control Benchmarking

For research organizations evaluating custom synthesis vendors for THPP-based compound libraries, compound 1187830-78-9 provides a well-characterized benchmark intermediate. The compound is commercially available in ≥95% purity from multiple reputable suppliers (AKSci, ChemScene, Matrix Scientific, Combi-Blocks) with documented storage conditions (room temperature, sealed, dry), molecular weight (257.72 g/mol), MDL number (MFCD11973818), and GHS classification (Warning, H302-H315-H319-H335) . This multi-vendor availability and standardized documentation allow direct cross-supplier quality comparisons on parameters such as purity by HPLC, residual solvent content, and correct salt stoichiometry (hydrochloride), reducing procurement risk and enabling competitive sourcing for gram-to-kilogram scale requirements.

Quote Request

Request a Quote for Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.